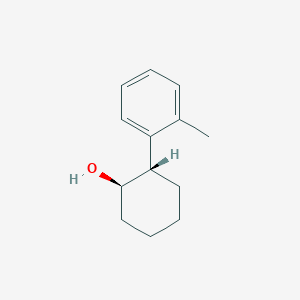
Cyclohexanol, 2-(2-methylphenyl)-, trans-
描述
Cyclohexanol, 2-(2-methylphenyl)-, trans- is an organic compound with the molecular formula C13H18O It is a derivative of cyclohexanol where a 2-methylphenyl group is attached to the second carbon of the cyclohexanol ring in a trans configuration
属性
CAS 编号 |
6125-71-9 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC 名称 |
(1R,2S)-2-(2-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-3,6-7,12-14H,4-5,8-9H2,1H3/t12-,13+/m0/s1 |
InChI 键 |
FTDCRHPZMQFMID-QWHCGFSZSA-N |
手性 SMILES |
CC1=CC=CC=C1[C@@H]2CCCC[C@H]2O |
规范 SMILES |
CC1=CC=CC=C1C2CCCCC2O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
Cyclohexanol, 2-(2-methylphenyl)-, trans- can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of cyclohexanol with 2-methylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve the desired trans configuration.
Industrial Production Methods
In industrial settings, the production of Cyclohexanol, 2-(2-methylphenyl)-, trans- often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
化学反应分析
Types of Reactions
Cyclohexanol, 2-(2-methylphenyl)-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-(2-methylphenyl)cyclohexanone or 2-(2-methylphenyl)cyclohexanoic acid.
Reduction: Formation of 2-(2-methylphenyl)cyclohexane.
Substitution: Formation of nitro or sulfonic acid derivatives of the aromatic ring.
科学研究应用
Cyclohexanol, 2-(2-methylphenyl)-, trans- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
作用机制
The mechanism of action of Cyclohexanol, 2-(2-methylphenyl)-, trans- depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
- Cyclohexanol, 2-methyl-2-phenyl-, trans-
- Cyclohexanol, 2-methyl-, trans-
- Cyclohexanol, 2-phenyl-, trans-
Uniqueness
Cyclohexanol, 2-(2-methylphenyl)-, trans- is unique due to the presence of both a cyclohexanol ring and a 2-methylphenyl group in a trans configuration. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


